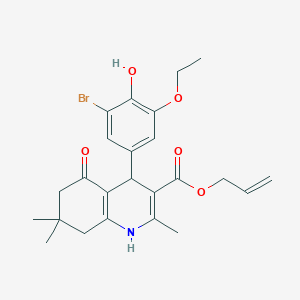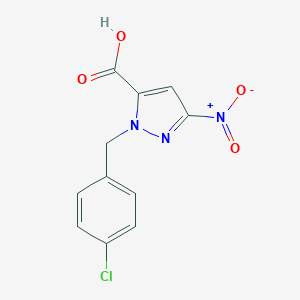![molecular formula C28H35N3O2 B448115 11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 312621-34-4](/img/structure/B448115.png)
11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C29H31N3O. This compound is part of the dibenzo[b,e][1,4]diazepin family, known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsCommon reagents include diethylamine, propionyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pressure, and reaction time to optimize the synthesis and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the diethylamino group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in alcohols or amines .
Applications De Recherche Scientifique
11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Uniqueness
What sets 11-[4-(diethylamino)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
312621-34-4 |
|---|---|
Formule moléculaire |
C28H35N3O2 |
Poids moléculaire |
445.6g/mol |
Nom IUPAC |
6-[4-(diethylamino)phenyl]-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H35N3O2/c1-6-25(33)31-23-12-10-9-11-21(23)29-22-17-28(4,5)18-24(32)26(22)27(31)19-13-15-20(16-14-19)30(7-2)8-3/h9-16,27,29H,6-8,17-18H2,1-5H3 |
Clé InChI |
MMJIPLSDWUQPEK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)N(CC)CC |
SMILES canonique |
CCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448033.png)
![ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B448036.png)


![3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448042.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448043.png)
![3-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448044.png)
![7-bromo-3-{3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,5-dimethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B448045.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448046.png)
![3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448047.png)
![3-[(4-Chloro-5-methyl-3-nitropyrazolyl)methyl]benzoic acid](/img/structure/B448048.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448049.png)
![8-ethyl-3-(hexylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B448051.png)
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B448052.png)
